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Introduction to Fluid Bed Pelletization Technology for
Apixaban

Fluid bed technology represents a sophisticated pharmaceutical manufacturing approach that enables the
production of uniform, functionalized pellets for enhanced drug delivery. This technology is particularly
valuable for poorly soluble drugs like apixaban, a direct Factor Xa inhibitor used as an oral anticoagulant
for thromboembolic disorders. Apixaban faces significant biopharmaceutical challenges, including poor
water solubility (approximately 40 pg/mL), low oral bioavailability (about 50% for conventional
formulations), and extensive first-pass metabolism. These limitations necessitate advanced formulation
strategies to optimize its therapeutic performance and ensure consistent bioavailability. Fluid bed
processing addresses these challenges through the creation of multi-particle dosage forms with superior
properties compared to single-unit tablets, including more predictable gastrointestinal transit, reduced inter-

and intra-patient variability, and enhanced dissolution characteristics [1] [2].

The fundamental principle of fluid bed technology involves the fluidization of solid particles in a heated air
stream, creating a fluid-like state that enables uniform coating and agglomeration. For apixaban
formulations, this technology facilitates the creation of pellets with precise functional attributes, including

controlled release profiles, enhanced stability, and optimized bioavailability. The technological advantages
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of fluid bed processing include excellent heat and mass transfer, one-step granulation and drying, reduced
dust levels, higher compaction, and superior tablet properties compared to conventional high-shear
granulation. These benefits are particularly important for apixaban, where consistent drug performance is

critical for maintaining therapeutic anticoagulation without exceeding bleeding risk thresholds [3] [4].

Formulation Development and Composition
Optimization

Core Formulation Components

The development of apixaban pellets via fluid bed technology requires careful excipient selection to ensure
optimal drug loading, stability, and release characteristics. The formulation strategy must address apixaban's
physicochemical challenges, particularly its poor solubility and need for consistent dissolution. Based on
patent literature and research studies, the core composition typically includes a drug-loaded layer applied
onto neutral starter seeds, followed by functional coating layers for modified release or protection. The
excipient system must provide adequate binding capacity while maintaining or enhancing the dissolution

rate of the poorly soluble drug [5] [6].

Table 1: Core Formulation Composition for Apixaban Pellets

. Concentration . .
Component Function Specific Recommendations
Range (% wiw)

Apixaban Active Pharmaceutical 1-10% Micronized (D90 < 50um) for
Ingredient enhanced dissolution
Microcrystalline Starter 40-70% 300-500um starter pellets for
Cellulose pellets/Spheronization uniform coating
aid
Hypromellose Binder/Matrix former 3-10% Low viscosity grades (3-6 cps)
(HPMC) for optimal sprayability
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. Concentration . .
Component Function Specific Recommendations
Range (% wiw)

Sodium Lauryl Wetting agent/Solubility 0.5-3% Critical for dissolution
Sulfate enhancer improvement
Povidone (PVP) Binder 2-8% PVP K-30 recommended for

better adhesion

Croscarmellose Disintegrant 2-8% Intra- and extra-granular for
Sodium rapid disintegration
Magnesium Lubricant 0.5-2% Added during final blending
Stearate step

Film Coating Functional coating 5-20% Enteric or sustained-release
Polymers polymers as needed

The critical quality attributes (CQAs) for apixaban pellets include particle size distribution, sphericity,
drug content uniformity, dissolution profile, and stability. The particle size of apixaban itself is a crucial
parameter, with research indicating that sizes below 120 pm ensure bioequivalence with reference
formulations, while particles below 50 pm can significantly enhance dissolution rates. The formulation
approach must balance the need for rapid dissolution with the practical requirements of manufacturing

process control, as extremely fine particles may present handling challenges during the fluid bed process [2]

[6].

Advanced Formulation Strategies

For enhanced oral bioavailability, advanced formulation approaches have been investigated, including
nanostructured lipid carriers (NLCs) of apixaban. These systems employ lipid-based matrices to
improve solubility and bypass hepatic first-pass metabolism. Research has demonstrated that apixaban-
loaded NLCs with particle sizes of approximately 232+23 nm, PDI of 0.514+0.13, and zeta potential of
-21.9+2.1 mV can significantly enhance pharmacokinetic parameters, including extended half-life

(27.76x1.18 h), increased AUC_ (19,568.7+1067.6 ng-h/mL), and higher C,, (585.3+87.6 ng/mL)
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compared to free drug formulations. This lipid-based approach can be adapted to fluid bed technology by

incorporating lipid phases into the layering suspension or as functional coatings [1].

Another innovative approach involves the development of gas-generating pellets for gastro-retentive drug
delivery systems. These formulations incorporate gas-generating agents like sodium bicarbonate within the
pellet core to promote buoyancy and prolong gastric residence time. Optimization studies using a dome-type
extruder have identified critical process parameters for this approach, including extrusion speed (23-27 rpm),
spheronization speed (700-900 rpm), and spheronization time (5-7 minutes), yielding more than 90% of
pellets within the desired size range with appropriate physical properties. This floating pellet technology

could potentially enhance the absorption window utilization for apixaban [7].

Manufacturing Protocols and Process Parameters

Fluid Bed Pellet Manufacturing Process

The manufacturing of apixaban pellets via fluid bed technology follows a sequential protocol designed to
ensure product consistency and quality. The process begins with equipment preparation and concludes with

finished pellets ready for encapsulation or tableting. Below is the detailed step-by-step protocol:

e Step 1: Equipment Setup and Preparation

o Utilize a fluid bed processor with bottom-spray Wurster configuration for uniform coating

o Install appropriate sieve plates (0.8-1.5mm screen) to support the starter pellets

o Calibrate process sensors (temperature, airflow, pressure) and spray system

o Load neutral starter pellets (300-500um microcrystalline cellulose spheres) into the product
container

o Set initial process parameters: inlet temperature 40-45°C, air flow 30-50 m3/h, nozzle air
pressure 1-2 bar [8] [6]

e Step 2: Drug Layering Solution Preparation

o Dissolve sodium lauryl sulfate (0.5-3%) in purified water or hydroalcoholic solvent
(water:ethanol 50:50)

o Slowly add hypromellose (3-10%) or povidone (2-8%) under continuous stirring until completely
dissolved
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o Add micronized apixaban (D90 < 50um) gradually to the binder solution under high-shear
mixing

o Homogenize the suspension for 30-45 minutes to ensure uniform drug distribution

o Continue stirring until spraying to prevent sedimentation [6] [9]

e Step 3: Drug Layering Process

o Preheat the starter pellets to 40-45°C with fluidization for 10-15 minutes

o Initiate spraying with the following parameters: spray rate 5-15 g/min, atomization pressure 1.0-
2.0 bar, product temperature 35-42°C

o Maintain consistent fluidization pattern with gap air flow for optimal particle movement

o Continue the process until the target drug load (1-10%) is achieved

o Apply intermediate drying phases (5-10 minutes) every 200-300g of spray application to
prevent overwetting [8] [6]

o Step 4: Functional Coating Application

[¢]

Prepare insulating layer solution (hydroxypropyl cellulose 3-8% in water)

Apply insulating layer to achieve 2-5% weight gain using similar spray parameters

Prepare enteric coating suspension (e.g., methacrylic acid copolymer 5-15% with plasticizer)
Apply sustained-release or enteric coating to achieve target weight gain (5-20%)

Optimize spray rate to prevent agglomeration and ensure uniform film formation [8] [5]

[e]

[e]

o

(e]

e Step 5: Final Drying and Sizing

o Dry the coated pellets at 35-40°C for 30-45 minutes until loss on drying <2.5%

o Sieve the pellets through appropriate mesh screens (710um and 355um) to remove fines and
agglomerates

o Transfer the sized pellets to appropriate containers for further processing or analysis [6] [9]

Process Optimization and Quality Control

The critical process parameters (CPPs) for fluid bed pellet manufacturing must be carefully controlled to
ensure consistent product quality. Based on Quality by Design (QbD) principles, these parameters include
inlet air temperature (35-45°C), product temperature (35-42°C), air flow rate (30-50 m3/h), spray rate
(5-15 g/min), atomization pressure (1.0-2.0 bar), and nozzle diameter (0.8-1.2 mm). The optimization
strategy should employ statistical design of experiments (DoE) to establish the design space and identify

optimal parameter combinations [1] [7].

© 2026 Smolecule. All rights reserved. 5/13 Tech Support


https://www.smolecule.com/products/s548874?utm_src=pdf-body
https://patents.google.com/patent/US10537524B2/en
https://patents.google.com/patent/US11510909B2/en
https://www.iptonline.com/articles/esomeprazole-pellet-production-for-mups-applications-high-prec
https://patents.google.com/patent/US10537524B2/en
https://www.iptonline.com/articles/esomeprazole-pellet-production-for-mups-applications-high-prec
https://patents.google.com/patent/WO2015121472A1/en
https://patents.google.com/patent/US10537524B2/en
https://patents.google.com/patent/US11510909B2/en
https://www.mdpi.com/1999-4923/16/7/910
https://pubmed.ncbi.nlm.nih.gov/40353408/
https://www.smolecule.com/products/s548874?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Table 2: Critical Process Parameters and Their Impact on Quality Attributes

Process Optimal
Impact on CQAs Control Strategy
Parameter Range
Inlet Air 35-45°C Higher temperatures improve drying but  Proportional-integral-
Temperature may cause spray drying; lower derivative (PID) control with
temperatures risk overwetting continuous monitoring
Product 35-42°C Critical for film formation and preventing  Controlled by balancing inlet
Temperature agglomeration; affects dissolution temperature and spray rate
stability
Air Flow 30-50 Determines fluidization pattern; affects Maintain constant static
Volume ms/h coating uniformity and efficiency pressure differential
Spray Rate 5-15 Higher rates increase productivity but Progressive increase based
g/min risk overwetting; lower rates prolong on drying capacity
process
Atomization 1.0-2.0 Affects droplet size and distribution; Maintain constant with
Pressure bar influences film quality and uniformity regular nozzle inspection
Nozzle 0.8-1.2 Determines spray pattern and droplet Select based on batch size
Diameter mm size distribution and solution viscosity

The quality control during manufacturing includes in-process tests such as loss on drying (target: 2.0-
2.5%), pellet size distribution (target: 80% between 355-710pm), and visual appearance. The final
product quality is assessed through tests for drug content uniformity (acceptance value: <15%), dissolution
profile comparison with reference, and stability under accelerated conditions. The use of Process Analytical

Technologies (PAT) such as near-infrared spectroscopy (NIR) can enable real-time monitoring of critical

quality attributes [4] [6].

Process Optimization Through Quality by Design
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The application of Quality by Design (QbD) principles is essential for robust and reproducible
manufacturing of apixaban pellets. This systematic approach begins with defining the Quality Target
Product Profile (QTPP), which for apixaban pellets includes critical attributes such as dosage form strength
(2.5-10mg), dissolution profile (>85% in 60 minutes), stability (shelf life >24 months), and bioavailability
(comparable to reference product). The QTPP guides the identification of Critical Quality Attributes
(CQAs), which typically include pellet size distribution, drug content uniformity, dissolution rate, and purity

[1][2].

Through risk assessment tools like Ishikawa diagrams and Failure Mode Effects Analysis (FMEA), the
relationship between material attributes/process parameters and CQAs can be established. For fluid bed
processing of apixaban pellets, studies have identified critical material attributes (CMAs) including drug
particle size (D90), binder viscosity, and surfactant concentration, as well as critical process parameters
(CPPs) such as inlet air temperature, spray rate, atomization pressure, and fluidization air volume. The
experimental design for process optimization typically employs Response Surface Methodology (RSM)
with Central Composite Design (CCD) or Box-Behnken designs to model the relationship between factors

and responses [1] [7].

The following diagram illustrates the QbD-based optimization workflow for apixaban pellet development:
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Diagram 1: QbD-Based Optimization Workflow for Apixaban Pellet Development
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The design space established through QbD approaches provides the scientific foundation for regulatory
flexibility and continuous improvement. For apixaban pellets, studies have demonstrated that extrusion
speed (23-27 rpm), spheronization speed (700-900 rpm), and spheronization time (5-7 minutes) yield more
than 90% of pellets within the desired size range with appropriate physical properties. The control strategy
derived from this understanding includes material specifications, process parameter controls, in-process

testing, and final product specifications that collectively ensure consistent product quality [7].

Performance Characterization and Analytical Methods

In Vitro Evaluation Protocols

The performance assessment of apixaban pellets requires comprehensive in vitro characterization to
ensure product quality and predict in vivo performance. The dissolution testing represents a critical quality
attribute that must be carefully designed to discriminate between different formulations and ensure
bioequivalence. The recommended dissolution method employs USP Apparatus I (baskets) or II (paddles) at
75 rpm, with 900 mL of dissolution medium maintained at 37+0.5°C. The dissolution media should include
discriminating conditions such as pH 6.8 phosphate buffer with 0.05% sodium lauryl sulfate (SLS) and 0.1 N
HCI to evaluate performance across gastrointestinal pH ranges. Sampling time points should include 10, 20,

30, 45, and 60 minutes to establish complete dissolution profiles [4] [2].

The analytical method for apixaban quantification typically employs high-performance liquid
chromatography (HPLC) with UV detection at 280-285 nm. The validated method should include specificity,
linearity (1-150% of target concentration), accuracy (98-102%), precision (RSD <2%), and robustness. For
quality control purposes, dissolution testing at a single time point (30 minutes) with specification of >85%
dissolved may be employed, though full profile comparison is recommended during development. The
dissolution acceptance criteria should be established based on reference product testing and consideration

of apixaban's Biopharmaceutics Classification System (BCS) borderline Class III/IV status [4] [2].

In Vivo Performance Prediction
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The biopharmaceutical evaluation of apixaban pellets has been enhanced through the application of
Physiologically Based Biopharmaceutics Modeling (PBBM), which integrates physicochemical properties,
formulation characteristics, and physiological parameters to predict in vivo performance. For apixaban,
PBBM models have demonstrated acceptable prediction accuracy for bioavailability and bioequivalence
under various conditions, enabling the establishment of a dissolution safe space that defines acceptable
formulation characteristics. These models have shown that apixaban particle sizes below 120 pm ensure
bioequivalence with reference formulations, while formulations with faster dissolution rates, such as those

with smaller particle sizes, align closely with BCS biowaiver criteria [2].

The pharmacokinetic profile of apixaban from advanced formulations has been evaluated in preclinical
studies. Research on nanostructured lipid carriers (NLCs) of apixaban demonstrated significantly enhanced
pharmacokinetic parameters compared to free drug, including extended half-life (27.76+1.18 h versus ~12 h
for conventional formulation), increased AUC_,, (19,568.7+1067.6 ng-h/mL), and higher C,;, (585.3+87.6
ng/mL). These findings support the potential of advanced pellet formulations to improve the therapeutic

performance of apixaban, potentially enabling reduced dosing frequency and improved patient adherence

[1].
Advanced Applications and Regulatory Considerations

MUPS Technology and Modified Release Applications

The Multiple Unit Pellet System (MUPS) technology represents a sophisticated application of fluid bed-
produced apixaban pellets. MUPS formulations consist of multiple coated pellets compressed into tablets or
filled into capsules, offering significant clinical advantages including reduced food effects, more predictable
gastrointestinal transit, and flexible dosing through tablet divisibility. The manufacturing process for
MUPS involves three-stage coating of micropellets: first, application of the active ingredient; second,
deposition of a protective insulating layer; and finally, application of an enteric sustained-release coating to
ensure controlled drug release in the intestinal tract. Through this process, pellet diameter typically increases
from approximately 300pm to 1300pm, with weight increasing from about 1.5g to 4.7g per thousand pellets
[8].
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The regulatory pathway for apixaban pellet formulations requires comprehensive characterization and
justification of the selected approach. The quality documentation should include detailed pharmaceutical
development reports incorporating QbD principles, complete description of manufacturing process and
controls, comprehensive characterization of critical quality attributes, and comparative dissolution studies
against reference products. For SUPAC-IR (Scale-Up and Post-Approval Changes for Immediate-Release
Products) changes, the PBBM models can support waivers for additional bioequivalence studies, particularly

when changes remain within the established dissolution safe space [2] [6].

Scale-up and Technology Transfer

The scale-up strategy for apixaban pellet manufacturing should follow a systematic approach based on
scientific understanding of the process. Key scale-up considerations include maintaining geometric
similarity of equipment, consistent droplet size and distribution, similar fluidization patterns, and comparable
drying efficiency. Research indicates that fluid bed processors with cylindrical product containers and
scalable spray nozzle geometry significantly simplify scale-up processes. For process validation, trials
should be carried out in a laboratory environment where process parameters for new formulations can be
determined using DoE approaches, with optimal spray rate, product temperature, and process air volume

established as the foundation for production-scale manufacturing [8].

The technology transfer documentation should include detailed protocols for process qualification at the
receiving site, with emphasis on critical process parameters and their proven acceptable ranges. The
performance qualification should demonstrate that the process consistently produces apixaban pellets
meeting all critical quality attributes, with particular attention to dissolution profile comparison against bio-
batches. The continued process verification should employ statistical process control methods to monitor

process stability and product quality throughout the product lifecycle [3] [8].

Conclusion

Fluid bed technology offers a robust and flexible platform for the manufacturing of apixaban pellets with
enhanced performance characteristics compared to conventional dosage forms. The comprehensive
approach outlined in these application notes and protocols integrates formulation science, process

engineering, and quality by design principles to ensure consistent production of high-quality apixaban
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pellets. The critical success factors include careful control of drug particle size, optimization of formulation
components to enhance dissolution, precise control of fluid bed process parameters, and comprehensive

characterization using discriminatory methods.

The advanced applications of fluid bed technology, including MUPS formulations, nanostructured lipid
carriers, and gastro-retentive systems, demonstrate the potential for further enhancement of apixaban
therapy. The integration of PBBM modeling throughout development provides a scientific foundation for
predicting in vivo performance, establishing dissolution safe spaces, and supporting regulatory submissions.
As the pharmaceutical industry continues to embrace advanced manufacturing technologies and model-
informed drug development approaches, fluid bed pelletization of challenging drugs like apixaban will play

an increasingly important role in optimizing therapeutic outcomes for patients.
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Technology for Apixaban Pellet Manufacturing]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548874#fluid-bed-technology-apixaban-pellet-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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